molecular formula C18H18N4OS B14976139 1-Phenyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine

1-Phenyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine

Cat. No.: B14976139
M. Wt: 338.4 g/mol
InChI Key: YXPUARCACWKKJR-UHFFFAOYSA-N
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Description

1-Phenyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine is a complex organic compound that features a combination of phenyl, thiophene, pyrazole, and piperazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine typically involves multi-step reactions. One common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone to form the pyrazole core.

    Introduction of the thiophene group: The thiophene moiety can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.

    Attachment of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the piperazine ring: The final step involves the reaction of the intermediate with piperazine under appropriate conditions to form the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as bromine or nitronium ions can be used under acidic conditions.

Major Products Formed:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-Phenyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of the piperazine moiety.

    Thiophene-linked pyrazoles: Compounds with similar thiophene and pyrazole rings but different substituents.

Uniqueness: 1-Phenyl-4-[3-(thiophen-2-YL)-1H-pyrazole-5-carbonyl]piperazine is unique due to the presence of the piperazine ring, which can enhance its biological activity and pharmacokinetic properties. The combination of phenyl, thiophene, pyrazole, and piperazine moieties provides a versatile scaffold for drug development and other applications.

Properties

Molecular Formula

C18H18N4OS

Molecular Weight

338.4 g/mol

IUPAC Name

(4-phenylpiperazin-1-yl)-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone

InChI

InChI=1S/C18H18N4OS/c23-18(16-13-15(19-20-16)17-7-4-12-24-17)22-10-8-21(9-11-22)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2,(H,19,20)

InChI Key

YXPUARCACWKKJR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NNC(=C3)C4=CC=CS4

Origin of Product

United States

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